molecular formula C18H13ClN2O B5886198 N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide

N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide

Cat. No. B5886198
M. Wt: 308.8 g/mol
InChI Key: PEHRCQYMOGJRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a synthetic compound that belongs to the class of pyridinecarboxamides. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide is not well understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the synthesis of inflammatory mediators, while PDE-4 is an enzyme that is involved in the degradation of cyclic AMP (cAMP), a second messenger molecule that plays a critical role in cellular signaling.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in tumor cells. Additionally, this compound has been found to possess anti-microbial properties and inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not well understood. Additionally, this compound has not been extensively studied for its potential side effects and toxicity.

Future Directions

There are several future directions for the study of N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide. One potential direction is to investigate the mechanism of action of this compound in more detail. This could involve studies to identify the specific enzymes and pathways that are affected by this compound. Another potential direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to evaluate the potential side effects and toxicity of this compound.

Synthesis Methods

N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide can be synthesized by the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-biphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields this compound as a white solid with a high purity.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O/c19-16-10-11-17(20-12-16)21-18(22)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHRCQYMOGJRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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